molecular formula C16H13NO3 B5910855 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one

6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one

Cat. No. B5910855
M. Wt: 267.28 g/mol
InChI Key: TYSJVTCXISNKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one, also known as EPC, is a flavonoid compound that has been extensively studied for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress, which may help to prevent and treat a variety of diseases. This compound has also been shown to have anticancer effects, including the induction of apoptosis and inhibition of cell proliferation. Additionally, this compound has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, this compound has been extensively studied, and there is a large body of literature on its potential therapeutic applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.

Future Directions

There are many potential future directions for research on 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one. One area of interest is the development of this compound-based therapies for the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify specific signaling pathways that it modulates. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in humans.

Synthesis Methods

6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce the compound. The most commonly used method for synthesizing this compound is chemical synthesis, which involves the reaction between 2-pyridone and ethyl acetate in the presence of a catalyst.

Scientific Research Applications

6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may help to prevent and treat a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

6-ethyl-7-hydroxy-3-pyridin-2-ylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-10-7-11-15(8-14(10)18)20-9-12(16(11)19)13-5-3-4-6-17-13/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSJVTCXISNKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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